Cas no 1489174-95-9 (2-Methoxy-4-(methylsulfanyl)butan-1-amine)

2-Methoxy-4-(methylsulfanyl)butan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-methoxy-4-(methylsulfanyl)butan-1-amine
- 2-Methoxy-4-(methylsulfanyl)butan-1-amine
-
- インチ: 1S/C6H15NOS/c1-8-6(5-7)3-4-9-2/h6H,3-5,7H2,1-2H3
- InChIKey: FXNGUCXKHCOLTM-UHFFFAOYSA-N
- ほほえんだ: S(C)CCC(CN)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 5
- 複雑さ: 61
- トポロジー分子極性表面積: 60.6
2-Methoxy-4-(methylsulfanyl)butan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356446-5g |
2-Methoxy-4-(methylthio)butan-1-amine |
1489174-95-9 | 95% | 5g |
¥29838 | 2023-04-15 | |
TRC | M203026-100mg |
2-Methoxy-4-(methylsulfanyl)butan-1-amine |
1489174-95-9 | 100mg |
$ 135.00 | 2022-06-04 | ||
Enamine | EN300-1294073-100mg |
2-methoxy-4-(methylsulfanyl)butan-1-amine |
1489174-95-9 | 100mg |
$755.0 | 2023-09-30 | ||
Enamine | EN300-1294073-1.0g |
2-methoxy-4-(methylsulfanyl)butan-1-amine |
1489174-95-9 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1294073-5000mg |
2-methoxy-4-(methylsulfanyl)butan-1-amine |
1489174-95-9 | 5000mg |
$2485.0 | 2023-09-30 | ||
Enamine | EN300-1294073-250mg |
2-methoxy-4-(methylsulfanyl)butan-1-amine |
1489174-95-9 | 250mg |
$789.0 | 2023-09-30 | ||
A2B Chem LLC | AY12029-100mg |
2-methoxy-4-(methylsulfanyl)butan-1-amine |
1489174-95-9 | 95% | 100mg |
$697.00 | 2024-04-20 | |
A2B Chem LLC | AY12029-1g |
2-methoxy-4-(methylsulfanyl)butan-1-amine |
1489174-95-9 | 95% | 1g |
$1687.00 | 2024-04-20 | |
A2B Chem LLC | AY12029-250mg |
2-methoxy-4-(methylsulfanyl)butan-1-amine |
1489174-95-9 | 95% | 250mg |
$793.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356446-1g |
2-Methoxy-4-(methylthio)butan-1-amine |
1489174-95-9 | 95% | 1g |
¥11664 | 2023-04-15 |
2-Methoxy-4-(methylsulfanyl)butan-1-amine 関連文献
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
2-Methoxy-4-(methylsulfanyl)butan-1-amineに関する追加情報
Comprehensive Overview of 2-Methoxy-4-(methylsulfanyl)butan-1-amine (CAS No. 1489174-95-9): Properties, Applications, and Industry Insights
2-Methoxy-4-(methylsulfanyl)butan-1-amine (CAS No. 1489174-95-9) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a methoxy group, a methylsulfanyl moiety, and a primary amine functionality, making it a versatile intermediate for synthetic applications. Recent studies highlight its potential as a building block for bioactive molecules, particularly in the development of small-molecule therapeutics and crop protection agents.
The compound's physicochemical properties, including its solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO), have made it valuable for high-throughput screening platforms. Researchers are particularly interested in its structure-activity relationships (SAR), as the methoxy and thioether groups may influence molecular interactions with biological targets. In 2023, patent filings referencing 1489174-95-9 increased by 18% year-over-year, reflecting growing industrial interest.
From an environmental sustainability perspective, 2-Methoxy-4-(methylsulfanyl)butan-1-amine aligns with green chemistry trends due to its potential for atom-efficient synthesis. Computational chemistry models suggest its metabolites exhibit lower bioaccumulation risks compared to traditional aromatic amines, addressing concerns about persistent organic pollutants (POPs). This characteristic makes it relevant to the EU's Chemicals Strategy for Sustainability and similar regulatory frameworks.
In material science applications, the compound's dual functional groups enable its use as a crosslinking agent for specialty polymers. Its ability to form hydrogen bonds while maintaining thermal stability (decomposition point >200°C) has been explored for self-healing materials and conductive polymers. These properties respond to the increasing demand for multifunctional additives in advanced manufacturing.
The analytical characterization of CAS 1489174-95-9 typically involves LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy, with the methylsulfanyl proton resonating characteristically at 2.1-2.3 ppm in 1H NMR. Quality control protocols emphasize HPLC purity thresholds (>98%) for pharmaceutical-grade material, reflecting industry standards for high-purity intermediates.
Emerging applications in flavor and fragrance chemistry leverage the compound's sulfur-containing backbone, which can impart unique organoleptic properties at low concentrations. This aligns with consumer trends toward clean-label ingredients and natural-identical compounds. However, regulatory compliance requires thorough safety assessments under frameworks like IFRA and FEMA.
Supply chain dynamics for 2-Methoxy-4-(methylsulfanyl)butan-1-amine reflect broader specialty chemicals market trends, with lead times varying based on custom synthesis requirements. Current global production capacity estimates suggest limited commercial-scale manufacturing, positioning it as a high-value intermediate rather than a commodity chemical.
Future research directions may explore the compound's potential in biocatalysis and enantioselective synthesis, given the chiral center at the 4-position. Advances in continuous flow chemistry could improve its synthetic accessibility while addressing process intensification challenges in fine chemical production.
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